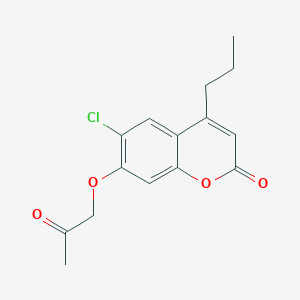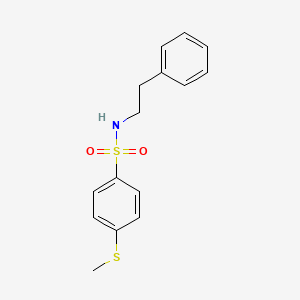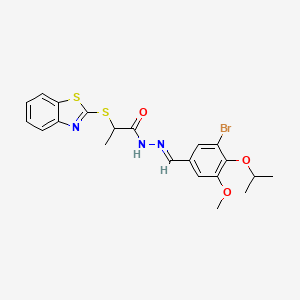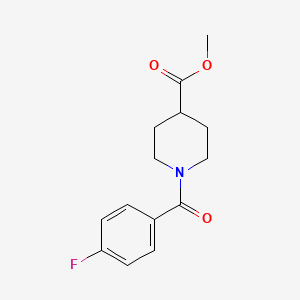
methyl 5-(1-piperidinylmethyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-piperidinylmethyl)-2-furoate, commonly known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPF belongs to the class of furoic acid esters and is synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of MPF is not fully understood. However, it is believed that MPF exerts its therapeutic effects by interacting with various neurotransmitter systems in the brain. MPF has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior. MPF has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
MPF has been shown to have various biochemical and physiological effects. In animal models, MPF has been shown to reduce anxiety-like behavior and improve cognitive function. MPF has also been shown to have analgesic effects, reducing pain sensitivity in animal models. MPF has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
MPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. MPF has a low toxicity profile, making it safe for use in animal models. MPF can also be used as a prodrug, making it a potential candidate for the delivery of drugs with poor solubility or bioavailability.
However, there are also limitations to the use of MPF in lab experiments. MPF has a short half-life, which means that it is rapidly metabolized in the body. This can make it difficult to study the long-term effects of MPF. Additionally, MPF has a low water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on MPF include the development of new drug delivery systems and the development of new drugs based on the structure of MPF.
Synthesis Methods
MPF is synthesized through a multi-step process that involves the reaction of 2-furoic acid with piperidine and formaldehyde. The resulting intermediate is then treated with methyl iodide to obtain the final product, MPF. The synthesis method of MPF has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
MPF has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPF has been shown to have anxiolytic and antipsychotic properties, making it a potential candidate for the treatment of anxiety and schizophrenia. MPF has also been studied for its analgesic properties, and it has been shown to be effective in reducing pain in animal models.
In pharmacology, MPF has been studied for its potential as a drug delivery system. MPF can be used as a prodrug, which means that it can be converted into its active form in the body. This property makes MPF a potential candidate for the delivery of drugs that have poor solubility or bioavailability.
Properties
IUPAC Name |
methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)11-6-5-10(16-11)9-13-7-3-2-4-8-13/h5-6H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGPYSTHWUGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)






![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)
